molecular formula C11H20N2O4 B053895 (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 121148-01-4

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No. B053895
M. Wt: 244.29 g/mol
InChI Key: IOLQYMRFIIVPMQ-YUMQZZPRSA-N
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Description

Synthesis Analysis

Several studies have developed methods for synthesizing structurally related pyrrolidine derivatives, offering insights into potential approaches for synthesizing "(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate". For example, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates a method for synthesizing pyrrolidine derivatives with high diastereoselectivity and yield (Yoshida et al., 1996). Another approach involves the synthesis of related chiral auxiliaries from L-alanine, showcasing methodologies that could be adapted for the target compound (Studer et al., 1995).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including our compound of interest, is characterized by the presence of a pyrrolidine ring, a feature that significantly influences their chemical behavior and reactivity. Detailed structural analyses, such as X-ray crystallography, can provide insights into the arrangement of atoms and the stereochemistry critical for understanding their molecular interactions and synthesis pathways. Although specific studies on the exact molecular structure of "(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate" were not identified, related research on the synthesis and characterization of pyrrolidine derivatives offers valuable context (Çolak et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, including N-alkylation, acylation, and reduction, which are pivotal in modifying their structure for specific applications. The synthesis routes and reaction conditions can significantly affect the yield and purity of the final product. Studies on the synthesis of related compounds, such as N-tert-butanesulfinyl imines, demonstrate the versatility of pyrrolidine derivatives in asymmetric synthesis, highlighting their chemical reactivity and potential transformations (Ellman et al., 2002).

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry :

    • 4-Fluoropyrrolidine derivatives, synthesized from N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are prepared via double fluorination and can be converted to various useful intermediates, demonstrating their versatility in drug development (Singh & Umemoto, 2011).
  • Chiral Auxiliary and Building Blocks in Peptide Synthesis :

    • The compound has been used as a chiral auxiliary and building block in dipeptide synthesis. Its derivatives play a significant role in the stereoselective preparation of enantiomerically pure compounds, essential in the synthesis of biologically active substances (Studer, Hintermann, & Seebach, 1995).
  • Large-Scale Preparation from L-Aspartic Acid :

    • There's a method for large-scale synthesis of derivatives of this compound from L-aspartic acid, highlighting its potential for industrial-scale production. This method emphasizes high yield and diastereoselectivity, important for commercial pharmaceutical applications (Yoshida et al., 1996).
  • Dynamic Kinetic Resolution in Synthesis :

    • The compound has been utilized in dynamic kinetic resolution processes for stereoselective carbon−carbon bond formation, showing its utility in creating novel chiral auxiliaries. This application is crucial for synthesizing key building blocks of various biologically active compounds (Kubo et al., 1997).
  • Neuroprotective Applications :

    • Derivatives of this compound, such as aminopyrrolidine-2R,4R-dicarboxylated, have been identified as potent agonists for certain metabotropic glutamate receptors, showing neuroprotective effects against excitotoxic neuronal death. This finding has implications for the development of neuroprotective drugs (Battaglia et al., 1998).
  • Role in Antibacterial Agents :

    • A synthesis method has been developed for this compound as an intermediate in creating quinolone antibacterial agents. This highlights its role in the pharmaceutical industry, especially in the development of new antibacterial drugs (Li et al., 1995).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409459
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

CAS RN

121148-01-4
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121148-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, THF and PPh3 and water is refluxed for about 6 hours and then concentrated. The residue is dissolved in Et2O and treated with HCl. The aqueous layer is extracted, washed, dried and concentrated to afford 4-amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (32).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Mao, H Zhang, X Wang, J Gao, J Tang… - BioScience Trends, 2020 - jstage.jst.go.jp
A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives were designed, synthesized, and evaluated as matrix metalloproteinases (MMPs) inhibitors. All of the synthesized …
Number of citations: 3 www.jstage.jst.go.jp
AA Bhat, I Singh, N Tandon, R Tandon - European Journal of Medicinal …, 2023 - Elsevier
Pyrrolidine molecules are a significant class of synthetic and natural plant metabolites, which shows the diversity of pharmacological activities. An extensive variety of synthetic …
Number of citations: 9 www.sciencedirect.com
H Zhang, X Wang, J Mao, Y Huang, W Xu… - Bioorganic & Medicinal …, 2018 - Elsevier
On the basis of the strategy of “multifunctional drugs”, a series of novel matrix metalloproteinase inhibitors (MMPIs) containing benzofuroxan scaffold as a nitric oxide donor were …
Number of citations: 15 www.sciencedirect.com
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 18 www.sciencedirect.com
F Shi, Y Zhang, W Xu - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
The hepatitis C virus (HCV) NS3/4A protease that plays an important role in the viral life cycle has been proven to be an excellent target for the discovery of anti-HCV drugs. Enlightened …
Number of citations: 7 www.sciencedirect.com
AH Miah, IED Smith, M Rackham, A Mares… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-interacting serine/threonine protein kinase 2 (RIPK2) is an important kinase of the innate immune system. Herein, we describe the optimization of a series of RIPK2 PROTACs …
Number of citations: 28 pubs.acs.org
J Zhang, X Li, H Zhu, Q Wang, J Feng… - Drug Discoveries & …, 2010 - search.ebscohost.com
A series of novel pyrrolidine derivatives was designed, synthesized, and assayed to determine the derivatives' activity against matrix metalloproteinase-2 (MMP-2) and aminopeptidase …
Number of citations: 14 search.ebscohost.com

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